molecular formula C4H7N3O2S B2370406 N-methyl-1H-imidazole-4-sulfonamide CAS No. 58768-15-3

N-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2370406
CAS No.: 58768-15-3
M. Wt: 161.18
InChI Key: OQUFDFYYYYSGLJ-UHFFFAOYSA-N
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Description

N-methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound that contains both an imidazole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1H-imidazole-4-sulfonamide typically involves the reaction of N-methylimidazole with sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

N-methylimidazole+sulfonyl chlorideThis compound+HCl\text{N-methylimidazole} + \text{sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} N-methylimidazole+sulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-methyl-1H-imidazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-methylimidazole: Lacks the sulfonamide group, making it less versatile in certain reactions.

    Sulfonamide derivatives: Contain the sulfonamide group but lack the imidazole ring, which can limit their applications in certain fields.

Uniqueness

N-methyl-1H-imidazole-4-sulfonamide is unique due to the presence of both the imidazole ring and the sulfonamide group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Biological Activity

N-methyl-1H-imidazole-4-sulfonamide is an organic compound recognized for its diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of N-substituted imidazoles. Its unique structure, characterized by the imidazole ring and sulfonamide group, contributes to its reactivity and biological effects. The compound has a molecular formula of C₅H₈N₂O₂S and a molecular weight of approximately 188.19 g/mol. The presence of both the imidazole ring and the sulfonamide group enhances its potential as a versatile pharmacophore in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to inhibit key enzymatic processes:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for bacterial DNA synthesis. By interfering with the formation of dihydrofolate and tetrahydrofolate, it disrupts bacterial cell division and replication.
  • Biochemical Pathways : Imidazole derivatives can modulate various biochemical pathways due to their broad spectrum of activity, which includes antibacterial, antifungal, and anticancer effects .

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial efficacy of this compound against various pathogens. A notable study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria:

Pathogen Zone of Inhibition (mm)
E. coli20
S. aureus25
B. subtilis22
P. aeruginosa19

The results indicate significant antibacterial activity, comparable to standard antibiotics .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. It has shown promise in inhibiting cancer cell proliferation in vitro:

  • Cell Viability Assays : In studies involving various cancer cell lines, the compound demonstrated IC50 values ranging from 10 µM to 30 µM, indicating a moderate level of antiproliferative activity .

Case Studies

  • Antimicrobial Efficacy : Jain et al. synthesized derivatives of imidazole compounds, including this compound, and evaluated their antimicrobial activity against S. aureus and E. coli. The study reported that certain derivatives exhibited enhanced antimicrobial properties compared to traditional antibiotics .
  • Anticancer Research : A study focused on the synthesis of imidazole derivatives revealed that this compound analogs displayed significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Pharmacokinetics

This compound is known for its high solubility in polar solvents, which may enhance its bioavailability in biological systems. The pharmacokinetic profile indicates rapid absorption and distribution within tissues, making it a candidate for therapeutic applications in infectious diseases and cancer treatment .

Properties

IUPAC Name

N-methyl-1H-imidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-5-10(8,9)4-2-6-3-7-4/h2-3,5H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUFDFYYYYSGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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